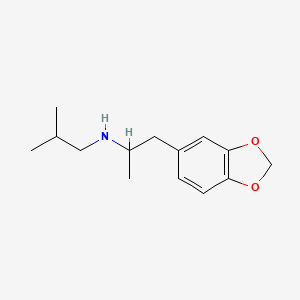
n-Isopropyl-3,4-methylenedioxyamphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Isopropyl-3,4-methylenedioxyamphetamine, also known as 3,4-methylenedioxy-N-isopropylamphetamine, is a psychoactive drug belonging to the phenethylamine and amphetamine chemical classes. It acts as an entactogen, psychedelic, and stimulant. This compound is the N-isopropyl analogue of 3,4-methylenedioxyamphetamine (MDA) and was first synthesized by Alexander Shulgin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-3,4-methylenedioxyamphetamine typically involves the following steps:
Formation of the 3,4-methylenedioxyphenylacetone: This is achieved by reacting piperonal with a suitable reagent such as methylamine.
Reductive Amination: The 3,4-methylenedioxyphenylacetone is then subjected to reductive amination with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its limited use and legal restrictions. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
n-Isopropyl-3,4-methylenedioxyamphetamine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference compound in analytical studies and for the synthesis of related analogues.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its potential therapeutic effects, although its use is limited due to legal restrictions.
Industry: Limited industrial applications due to its psychoactive properties and legal status.
Mecanismo De Acción
The mechanism of action of n-Isopropyl-3,4-methylenedioxyamphetamine involves its interaction with neurotransmitter systems in the brain. It primarily acts by increasing the release of serotonin, dopamine, and norepinephrine, leading to enhanced mood, empathy, and sensory perception. The compound binds to and inhibits the reuptake of these neurotransmitters, resulting in prolonged signaling and psychoactive effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): The parent compound, known for its empathogenic and entactogenic effects.
3,4-Methylenedioxymethamphetamine (MDMA): A widely known psychoactive drug with similar effects but different potency and duration.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Another analogue with distinct pharmacological properties.
Uniqueness
n-Isopropyl-3,4-methylenedioxyamphetamine is unique due to its specific isopropyl substitution, which alters its pharmacokinetics and pharmacodynamics compared to its analogues. This modification can result in differences in potency, duration of action, and side effect profile .
Propiedades
Número CAS |
74698-39-8 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-10(2)8-15-11(3)6-12-4-5-13-14(7-12)17-9-16-13/h4-5,7,10-11,15H,6,8-9H2,1-3H3 |
Clave InChI |
QEILDAATRJDFET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(C)CC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


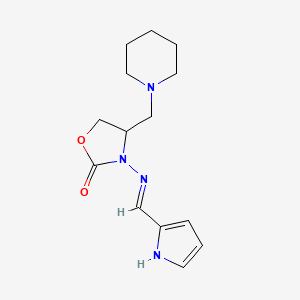

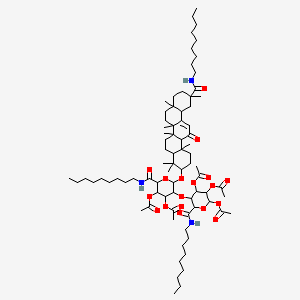

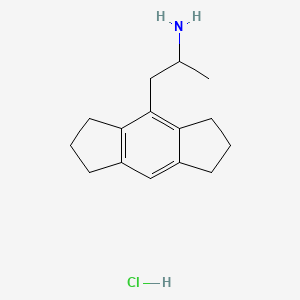
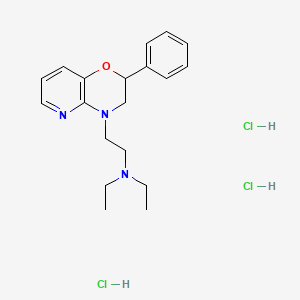
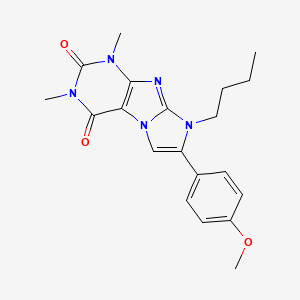
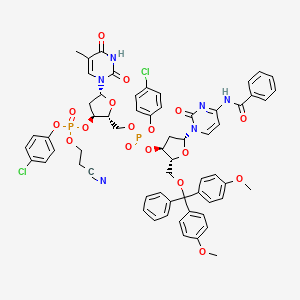
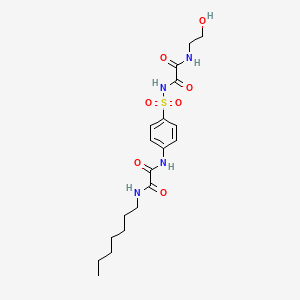
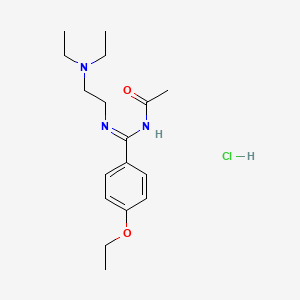
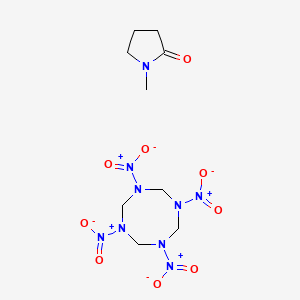
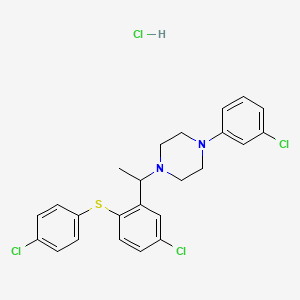
![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
